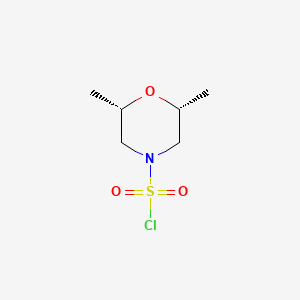

顺式-2,6-二甲基吗啉-4-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

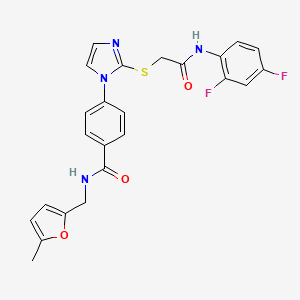

描述

“Cis-2,6-Dimethylmorpholine” is a versatile intermediate that is primarily used in the synthesis of pharmaceutical ingredients . It serves mainly as a building block for pharmaceutical ingredients .

Synthesis Analysis

“Cis-2,6-Dimethylmorpholine” is used in the synthesis of p38α MAP kinase inhibitors used in the treatment of autoimmune diseases . It is also used towards the synthesis of potent agonists and antagonists of 5-HT 4 receptors .Molecular Structure Analysis

The molecular formula of “Cis-2,6-Dimethylmorpholine” is C6H13NO . The average mass is 115.174 Da and the monoisotopic mass is 115.099716 Da . The IUPAC name is (2S,6R)-2,6-dimethylmorpholine .Chemical Reactions Analysis

“Cis-2,6-Dimethylmorpholine” is a versatile intermediate and is mainly used in the synthesis of pharmaceutical ingredients . It serves mainly as a building block for pharmaceutical ingredients .Physical And Chemical Properties Analysis

“Cis-2,6-Dimethylmorpholine” is a clear colorless liquid . It has a density of 0.9300g/mL and a boiling point of 140°C to 142°C . The refractive index is 1.4450 to 1.447 . It is miscible in water and has a viscosity of 5.3 mPa.s at 20°C .科学研究应用

Pharmaceutical Synthesis

cis-2,6-Dimethylmorpholine-4-sulfonyl chloride: is primarily utilized as an intermediate in the synthesis of pharmaceutical ingredients . Its reactivity and structural properties make it suitable for constructing complex molecular architectures found in various drugs. This compound can be used to introduce sulfonyl functional groups, which are pivotal in creating molecules with enhanced pharmacokinetic properties.

Peptide Chemistry

In peptide chemistry, this compound serves as a reagent for modifying peptides, which is essential in the development of peptide-based therapeutics. The sulfonyl chloride group can react with amino groups in peptides, leading to the formation of sulfonamides, which can alter the biological activity and stability of peptide molecules.

Organic Synthesis

The versatility of cis-2,6-Dimethylmorpholine-4-sulfonyl chloride extends to general organic synthesis, where it is used to introduce sulfonyl groups into organic molecules. This transformation is crucial for the synthesis of sulfones, sulfoxides, and other sulfur-containing compounds that have diverse applications in chemistry.

Polymer Chemistry

This compound finds applications in polymer chemistry, particularly in the preparation of polymers with specific properties. The introduction of sulfonyl chloride groups into polymers can lead to materials with unique characteristics such as increased thermal stability, chemical resistance, and mechanical strength.

Agrochemicals Production

cis-2,6-Dimethylmorpholine-4-sulfonyl chloride: is also employed in the synthesis of agrochemicals. The sulfonyl chloride moiety can be incorporated into molecules that act as herbicides, pesticides, or fungicides, contributing to the development of new agricultural products that help in crop protection.

Dye Manufacturing

In the field of dye manufacturing, this compound is used as a building block for creating complex dye molecules. The sulfonyl chloride group can react with various aromatic compounds, leading to the formation of sulfonated dyes that exhibit high color fastness and stability.

安全和危害

“Cis-2,6-Dimethylmorpholine” is harmful if swallowed, causes severe skin burns and eye damage, and is harmful in contact with skin . It is also a flammable liquid and vapor . Safety measures include wearing protective gloves, clothing, and eye protection. If swallowed, rinse mouth but do not induce vomiting .

属性

IUPAC Name |

(2S,6R)-2,6-dimethylmorpholine-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3/t5-,6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHUKINMPIUAFU-OLQVQODUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

727989-87-9 |

Source

|

| Record name | (2R,6S)-2,6-dimethylmorpholine-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928742.png)

![1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-isobutylpiperidine-4-carboxamide](/img/structure/B2928746.png)

![ethyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2928747.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine](/img/structure/B2928750.png)

![1-(3-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2928752.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2928755.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-phenylazepan-1-yl)methanone](/img/structure/B2928756.png)

![5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole](/img/structure/B2928758.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2928760.png)